
(1-Methanesulfonylcyclobutyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “(1-Methanesulfonylcyclobutyl)methanamine” is derived from its molecular formula, C6H13NO2S. The InChI code is 1S/C6H13NO2S.ClH/c1-10(8,9)6(5-7)3-2-4-6;/h2-5,7H2,1H3;1H .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Methanation Research
- Title : "Review on methanation – From fundamentals to current projects" (Rönsch et al., 2016)
- Key Findings : This review provides a comprehensive look at over 100 years of research in methane production from syngas, touching on methanation technologies and the role of catalysts, with a focus on reactor developments and modeling for optimization.
Spectroscopic Characterization
- Title : "Kinetic and spectroscopic characterisation of highly reactive methanesulfonates" (Bentley et al., 1994)
- Key Findings : This paper explores the kinetics and spectroscopy of methanesulfonates, providing insights into their behavior in different solvolysis conditions, which is crucial for understanding their chemical properties.
Novel Synthesis Approaches
- Title : "A distinct novel approach for the synthesis of 3-indolyl-methanamines" (Das et al., 2013)
- Key Findings : This study demonstrates a novel method for synthesizing 3-indolyl-methanamines using indoles, aldehydes, and nitrobenzenes, showcasing an efficient way to produce these compounds with high yields.
Bioactivity and Chemical Reactions
- Title : "Cu(OTf) 2 和脯氨亚磺酰胺共同催化吲哚与 N -磺酰醛亚胺的Friedel-Crafts反应" (刘海华 et al., 2016)
- Key Findings : This paper discusses the Friedel-Crafts reaction between indole and N-sulfonylaldimine, a major method for preparing 3-indolyl methanamine derivatives, highlighting the importance of this reaction in synthesizing compounds with potent bioactivities.
Photolysis of Protected Carbohydrates
- Title : "Photolysis of Methylsulfonyl and Benzyl Protected Carbohydrates" (Liu & Binkley, 1993)
- Key Findings : This research investigates the photolysis of methanesulfonates in methanol, revealing their potential use in the field of carbohydrate chemistry and photolytic processes.
Methanotrophs and Environmental Applications
- Title : "Methane as a resource: can the methanotrophs add value?" (Strong, Xie, & Clarke, 2015)
- Key Findings : The paper discusses the use of methanotrophic bacteria in various biotechnological applications, including methane conversion, which is directly relevant to the utilization of (1-Methanesulfonylcyclobutyl)methanamine derivatives.
Catalysis and Chemical Reactions
- Title : "Asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by MsDPEN-Cp*Ir(III) complex" (Ohkuma et al., 2007)
- Key Findings : This study showcases the use of a specific catalyst in the asymmetric hydrogenation of alpha-hydroxy ketones, demonstrating the chemical versatility and importance of such compounds in catalysis.
Safety and Hazards
The safety information available indicates that “(1-Methanesulfonylcyclobutyl)methanamine” may pose certain hazards. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . These statements correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
(1-methylsulfonylcyclobutyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)6(5-7)3-2-4-6/h2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXENEQXPIJMSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

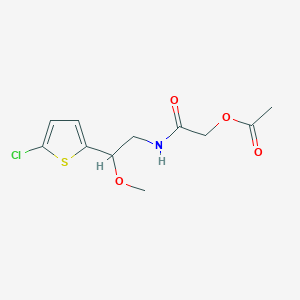
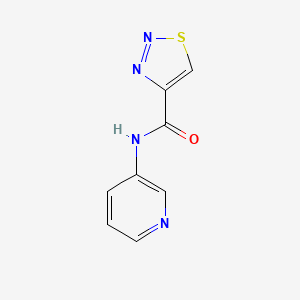
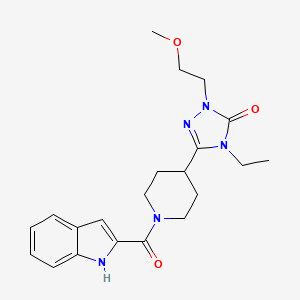
![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)
![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)
![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)
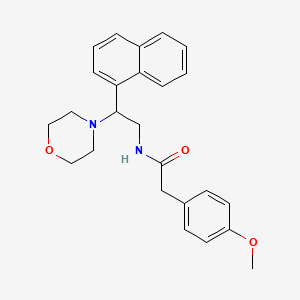

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)
![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)
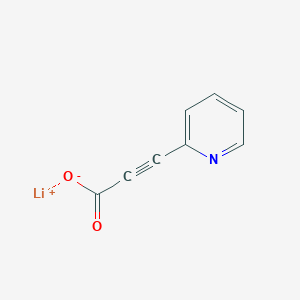
![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)